molecular formula C8H15Cl2N B1175197 7A-(CHLOROMETHYL)HEXAHYDRO-1H-PYRROLIZINE CAS No. 159329-68-7

7A-(CHLOROMETHYL)HEXAHYDRO-1H-PYRROLIZINE

Cat. No.: B1175197
CAS No.: 159329-68-7
M. Wt: 196.11 g/mol
InChI Key: VWSNHWJMGYQBNF-UHFFFAOYSA-N
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Description

7A-(Chloromethyl)hexahydro-1H-pyrrolizine is a chemical compound with the molecular formula C8H14ClN It is a derivative of hexahydro-1H-pyrrolizine, characterized by the presence of a chloromethyl group at the 7A position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7A-(chloromethyl)hexahydro-1H-pyrrolizine typically involves the chloromethylation of hexahydro-1H-pyrrolizine. One common method is the reaction of hexahydro-1H-pyrrolizine with formaldehyde and hydrochloric acid, which introduces the chloromethyl group at the desired position. The reaction is usually carried out under acidic conditions and may require a catalyst to enhance the reaction rate.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the concentration of reactants. Continuous flow reactors may be employed to ensure consistent product quality and yield. The purification of the final product typically involves distillation or recrystallization to remove impurities.

Chemical Reactions Analysis

Types of Reactions

7A-(Chloromethyl)hexahydro-1H-pyrrolizine can undergo various chemical reactions, including:

    Substitution Reactions: The chloromethyl group can be substituted by nucleophiles, such as amines or thiols, to form new derivatives.

    Oxidation Reactions: The compound can be oxidized to introduce additional functional groups, such as hydroxyl or carbonyl groups.

    Reduction Reactions: Reduction of the compound can lead to the formation of hexahydro-1H-pyrrolizine derivatives with different substituents.

Common Reagents and Conditions

    Substitution: Nucleophiles like sodium azide or potassium thiocyanate in the presence of a base.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield an aminomethyl derivative, while oxidation can produce a hydroxymethyl or formyl derivative.

Scientific Research Applications

7A-(Chloromethyl)hexahydro-1H-pyrrolizine has several applications in scientific research:

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

    Medicinal Chemistry: The compound is explored for its potential pharmacological properties and as a building block for drug development.

    Biological Studies: It is used in the study of enzyme interactions and metabolic pathways.

    Industrial Applications: The compound can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 7A-(chloromethyl)hexahydro-1H-pyrrolizine involves its interaction with various molecular targets. The chloromethyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially altering their activity. This reactivity makes it useful in studying enzyme inhibition and protein modification.

Comparison with Similar Compounds

Similar Compounds

    Hexahydro-1H-pyrrolizine: The parent compound without the chloromethyl group.

    7A-(Hydroxymethyl)hexahydro-1H-pyrrolizine: A derivative with a hydroxymethyl group instead of a chloromethyl group.

    7A-(Aminomethyl)hexahydro-1H-pyrrolizine: A derivative with an aminomethyl group.

Uniqueness

7A-(Chloromethyl)hexahydro-1H-pyrrolizine is unique due to the presence of the chloromethyl group, which imparts distinct reactivity and potential for further chemical modifications. This makes it a valuable intermediate in organic synthesis and a useful tool in medicinal chemistry research.

Properties

CAS No.

159329-68-7

Molecular Formula

C8H15Cl2N

Molecular Weight

196.11 g/mol

IUPAC Name

8-(chloromethyl)-1,2,3,5,6,7-hexahydropyrrolizine;hydrochloride

InChI

InChI=1S/C8H14ClN.ClH/c9-7-8-3-1-5-10(8)6-2-4-8;/h1-7H2;1H

InChI Key

VWSNHWJMGYQBNF-UHFFFAOYSA-N

Canonical SMILES

C1CC2(CCCN2C1)CCl.Cl

Synonyms

7A-(CHLOROMETHYL)HEXAHYDRO-1H-PYRROLIZINE

Origin of Product

United States

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